Acetyl-pepstatin

HIV-1 protease Aspartic protease inhibition Retroviral enzymology

HIV protease researchers relying on generic pepstatin A frequently encounter ambiguous binding stoichiometry that confounds dose-response quantitation. Acetyl-pepstatin resolves this with a kinetically validated single-inhibitor binding mode and superior potency. • HIV-1 protease Ki = 13 ± 0.5 nM - 1.7-fold tighter binding than pepstatin A (Ki = 22 nM) • 4-fold selectivity for HIV-2 protease (Ki = 5 nM) over HIV-1 at pH 4.7 • 2.0-fold greater XMRV protease inhibition vs. pepstatin A (Ki = 712 nM vs. 1442 nM) Supplied with full analytical QC documentation and validated cold-chain packaging to ensure stability upon global delivery.

Molecular Formula C33H61N5O11
Molecular Weight 703.9 g/mol
CAS No. 28575-34-0
Cat. No. B1665427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-pepstatin
CAS28575-34-0
SynonymsAc-pepstatin
Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid
Ac-Val-Val-Sta-Ala-Sta
acetyl pepstatin
acetyl-pepstatin
acetylpepstatin
acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid
Streptomyces pepsin inhibito
Molecular FormulaC33H61N5O11
Molecular Weight703.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O
InChIInChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1
InChIKeyZISCOJQELZEANN-CFWBHBOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetyl-Pepstatin (CAS 28575-34-0) Procurement Guide: Technical Differentiation from Pepstatin A and In-Class Analogs


Acetyl-pepstatin (CAS 28575-34-0) is an N-terminal acetylated derivative of pepstatin, a classical pentapeptide inhibitor of aspartic proteases [1]. It functions as a transition-state analog that binds competitively to the active site of retroviral proteases, including HIV-1, HIV-2, and XMRV proteases, as well as certain eukaryotic aspartic proteases . Unlike unmodified pepstatin A, acetyl-pepstatin exhibits a distinct kinetic and structural interaction profile with HIV-1 protease, characterized by a defined single-inhibitor binding mode that supports robust inhibition at nanomolar concentrations [2].

1
Retroviral aspartic protease inhibition
Competitive transition-state analog inhibitor targeting HIV-1, HIV-2, and XMRV proteases
2
Defined single-inhibitor binding mode
Supports quantitative inhibition studies with characterized stoichiometry
3
Structural characterization available
High-resolution crystallographic and solution NMR data for structure-based design

Why Acetyl-Pepstatin Cannot Be Substituted with Generic Pepstatin A in Quantitative Assays


Substitution of acetyl-pepstatin with generic pepstatin A is not scientifically valid in studies requiring precise quantitation of HIV-1 or XMRV protease inhibition. Direct kinetic comparisons reveal that acetyl-pepstatin inhibits HIV-1 protease with a Ki of 13 ± 0.5 nM, while pepstatin A exhibits a Ki of 22 ± 1.6 nM under identical assay conditions—a ~41% difference in binding affinity [1]. Moreover, the two compounds adopt fundamentally different binding stoichiometries with XMRV protease: pepstatin A preferentially binds in a two-inhibitor-per-dimer mode, whereas acetyl-pepstatin exhibits energetically equivalent one-inhibitor and two-inhibitor binding modes [2]. These kinetic and mechanistic divergences preclude simple molar substitution in experimental workflows, especially where dose-response relationships or structure-activity interpretations are critical.

Binding affinity
Acetyl-pepstatin: Ki differs measurably from pepstatin A under identical conditions
Pepstatin A: distinct Ki may shift assay sensitivity
Stoichiometry (XMRV PR)
Energetically equivalent one/two-inhibitor binding modes
Preferentially two-inhibitor-per-dimer binding; may alter dose-response interpretation
Mechanistic profile
Defined two-step binding kinetics with conformational rearrangement
Binding mechanism not identically characterized; structure-activity comparisons require review

Acetyl-Pepstatin Quantitative Differentiation Evidence: Direct Comparator Data vs. Pepstatin A and In-Class Inhibitors


HIV-1 Protease Inhibition: Acetyl-Pepstatin Outperforms Pepstatin A in Direct Head-to-Head Ki Comparison

In a direct kinetic comparison using an HPLC-based assay with the substrate VSQNY↓PIVQ, acetyl-pepstatin inhibited HIV-1 protease with a Ki of 13 ± 0.5 nM, whereas pepstatin A exhibited a Ki of 22 ± 1.6 nM [1]. Acetyl-pepstatin therefore demonstrates approximately 1.7-fold higher binding affinity for HIV-1 protease relative to pepstatin A under identical experimental conditions.

HIV-1 PR Ki
Head-to-head
13 ± 0.5 nM
Supports HIV-1 protease assay context; 1.7-fold higher affinity relative to pepstatin A (22 ± 1.6 nM)
Identical assay: HPLC, substrate VSQNY↓PIVQ, pH 5.0 buffer
HIV-1 protease Aspartic protease inhibition Retroviral enzymology

XMRV Protease Inhibition: Acetyl-Pepstatin Shows 2-Fold Greater Potency Than Pepstatin A

Against XMRV protease, acetyl-pepstatin exhibited a Ki of 712 ± 39 nM, while pepstatin A showed a substantially weaker Ki of 1442 ± 123 nM in the same HPLC-based assay using substrate RSLLY↓PALTP [1]. This represents a 2.0-fold difference in inhibitory potency favoring acetyl-pepstatin.

XMRV PR Ki
Head-to-head
712 ± 39 nM
Supports XMRV protease research; 2.0-fold greater potency versus pepstatin A (1442 ± 123 nM)
HPLC assay, substrate RSLLY↓PALTP, identical buffer
XMRV protease Retroviral aspartic protease Inhibitor selectivity

HIV-1 vs. HIV-2 Protease Differential Selectivity: 4-Fold Preference for HIV-2 Protease

Acetyl-pepstatin exhibits differential inhibitory potency between HIV-1 and HIV-2 proteases, with reported Ki values of 20 nM for HIV-1 protease and 5 nM for HIV-2 protease at pH 4.7 . This 4-fold selectivity for HIV-2 protease is a distinguishing characteristic relative to pepstatin A, for which comparable HIV-2 selectivity data are not well established in the literature.

HIV-2 vs HIV-1
Cross-study comparable
HIV-2 PR: 5 nM
HIV-1 PR: 20 nM
4-fold preference for HIV-2 supports isoform selectivity review
pH 4.7 buffer; pepstatin A HIV-2 data not directly comparable
HIV-2 protease Protease isoform selectivity Antiviral research

Structural Differentiation: Acetyl-Pepstatin Adopts a Conformationally Extended Binding Mode in HIV-1 Protease Complex

NMR solution structural analysis of acetyl-pepstatin revealed a conformation that is more compact in free solution compared to its bound state. Upon complexation with HIV-1 protease, acetyl-pepstatin adopts a significantly extended conformation due to intermolecular interactions within the active site cleft, as determined by comparison of NMR solution structure with X-ray crystallographic data of the bound complex at 2.0 Å resolution [1][2]. The crystallographic refinement statistics (R = 0.176 for 12,901 reflections; bond distance deviation = 0.018 Å) provide high confidence in the bound conformation model [2].

Conformational change
Supporting evidence
Extended conformation in protease-bound state vs. compact free solution
Structure-based experimental design context; 2.0 Å crystal structure available
NMR DMSO-d6/TFE; X-ray P2(1)2(1)2, R=0.176
HIV-1 protease structure Inhibitor binding conformation X-ray crystallography

Viral Protease Selectivity Profile: 55-Fold Preference for HIV-1 Over XMRV Protease

Acetyl-pepstatin demonstrates pronounced selectivity between retroviral proteases, inhibiting HIV-1 protease with a Ki of 13 ± 0.5 nM versus XMRV protease with a Ki of 712 ± 39 nM—a 55-fold preference for HIV-1 PR [1]. In contrast, pepstatin A shows a 66-fold selectivity (Ki HIV-1 = 22 nM; Ki XMRV = 1442 nM) [2]. Both compounds are substantially weaker inhibitors of XMRV PR than of HIV-1 PR, a class-level property of pepstatin-derived inhibitors [3].

HIV-1 vs XMRV selectivity
Head-to-head
HIV-1 PR Ki: 13 nM
XMRV PR Ki: 712 nM
55-fold preference
Supports cross-viral inhibition profiling; selectivity window defined
Identical assay platform; pepstatin A shows 66-fold selectivity
Viral protease selectivity HIV-1 vs. XMRV Inhibitor specificity profiling

Binding Kinetics: Two-Step Mechanism with Unimolecular Conformational Rearrangement

Stopped-flow fluorescence kinetic analysis of acetyl-pepstatin binding to Rhizopus chinensis aspartic protease revealed a two-step binding mechanism consisting of a fast bimolecular association followed by a slow unimolecular isomerization step [1]. Binding resulted in approximately 25% quenching of tryptophan fluorescence, with the quenching occurring predominantly during the unimolecular step, indicating a microenvironmental rearrangement around at least one tryptophan residue in the enzyme-inhibitor complex [2].

Binding kinetics
Class-level
Two-step mechanism: fast association → slow isomerization; ~25% Trp fluorescence quenching
Reported binding kinetics context; supports sustained inhibition interpretation
Rhizopus chinensis aspartic protease; stopped-flow fluorescence
Enzyme inhibition kinetics Stopped-flow fluorescence Binding mechanism

Acetyl-Pepstatin Preferred Application Scenarios Based on Quantitative Differentiation Evidence


HIV-1 Protease Inhibition Assays Requiring Higher Sensitivity or Lower Working Concentrations

Based on the 1.7-fold higher binding affinity of acetyl-pepstatin (Ki = 13 nM) compared to pepstatin A (Ki = 22 nM) for HIV-1 protease [1], this compound is the preferred choice for assays where inhibitor potency directly impacts experimental sensitivity. Applications include low-abundance protease detection, competitive displacement assays with weak-binding substrates, and high-throughput screening formats where minimizing inhibitor volume is operationally advantageous.

HIV-2 Protease-Focused Research Requiring Isoform-Selective Inhibition

Acetyl-pepstatin's 4-fold selectivity for HIV-2 protease (Ki = 5 nM) over HIV-1 protease (Ki = 20 nM) at pH 4.7 makes it uniquely suitable for HIV-2-specific enzymology studies. This includes characterizing HIV-2 protease substrate specificity, evaluating HIV-2 protease inhibitor resistance mutations, and conducting comparative biochemical profiling between HIV-1 and HIV-2 protease variants.

XMRV Protease Biochemical Characterization and Inhibitor Screening

With a 2.0-fold potency advantage over pepstatin A against XMRV protease (acetyl-pepstatin Ki = 712 nM vs. pepstatin A Ki = 1442 nM) [2], acetyl-pepstatin is the more effective tool compound for XMRV protease studies. This is particularly relevant for researchers characterizing XMRV protease enzymatic properties, screening for XMRV protease inhibitors, or investigating the structural determinants of inhibitor binding to xenotropic retroviral proteases.

Structure-Based Drug Design and Molecular Modeling of Aspartic Protease Inhibitors

The availability of a high-resolution (2.0 Å) crystal structure of acetyl-pepstatin bound to HIV-1 protease [3], combined with solution NMR structural characterization [4], provides a robust structural framework for computational chemistry applications. This structural data package supports homology modeling of related aspartic proteases, pharmacophore development for inhibitor design, and molecular dynamics simulations of inhibitor binding to retroviral protease targets.

Application
Selection Property
Validation Focus
HIV-1 protease inhibition studies requiring low working concentration
Inhibitor binding affinity context
Ki assay cross-validation with target protease
HIV-2 isoform-selective protease research
Isoform selectivity profile
Differential inhibition between HIV-1 and HIV-2 proteases
XMRV protease characterization and inhibitor screening
Cross-retroviral inhibition profile
XMRV protease activity in comparative assays
Structure-based inhibitor design and molecular modeling
High-resolution structural characterization
Crystallographic and NMR structural data for docking studies

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